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molecular formula C8H4ClNO4S B133517 2,3-Dioxoindoline-5-sulfonyl chloride CAS No. 132898-96-5

2,3-Dioxoindoline-5-sulfonyl chloride

Cat. No. B133517
M. Wt: 245.64 g/mol
InChI Key: JUJRKHHCIXKFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514992B1

Procedure details

To a mixture of isatinsulfonic acid, sodium salt dihydrate (10 g, 35.1 mmol) and 50 mL tetramethylene sulfone was added phosphorus oxychloride (16.5 mL, 177 mmol). The resulting mixture was heated at 60° C. for 3 hours. The mixture was cooled to 0° C. and 120 mL of water was cautiously added. The resulting green solid was filtered and washed with water. The solid was dissolved in 100 mL EtOAc and washed thrice with 50 mL of water. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a yellow solid. The solid was recrystallized from EtOAc/Hexanes to give the title compound as an orange solid (5.2 g, 60.5%). ES (−) MS m/e=344 (M−H).
Name
isatinsulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
60.5%

Identifiers

REACTION_CXSMILES
[N:1]1(S(O)(=O)=O)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[Na].C1[S:21](=[O:23])(=[O:22])CCC1.P(Cl)(Cl)([Cl:26])=O>O>[Cl:26][S:21]([C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:1][C:2](=[O:3])[C:4]2=[O:5])(=[O:23])=[O:22] |^1:15|

Inputs

Step One
Name
isatinsulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C(=O)C(=O)C2=CC=CC=C12)S(=O)(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCCS1(=O)=O
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting green solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 100 mL EtOAc
WASH
Type
WASH
Details
washed thrice with 50 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from EtOAc/Hexanes

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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